2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride

Chiral Purity Optical Rotation Quality Control

Researchers synthesizing Chirasil-Val-type chiral stationary phases or peptide-based sodium channel inhibitors require stoichiometrically defined L-valine tert-butylamide hydrochloride with verified optical rotation. Inconsistent salt form or free base substitution compromises enantioselectivity and coupling reactivity. • Verified [α]D20 = 41.6 ± 2° (C=1 in MeOH) ensures batch-to-batch chiral consistency for reproducible chromatographic enantioselectivity. • Hydrochloride salt provides defined stoichiometry and enhanced aqueous solubility vs. free base, critical for peptide coupling and protein engineering applications. • Bulkier tert-butyl group delivers distinct steric shielding compared to methyl/ethyl valine amides, altering protease recognition and metabolic stability in inhibitor design.

Molecular Formula C9H21ClN2O
Molecular Weight 208.73 g/mol
CAS No. 1236255-49-4
Cat. No. B1288452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride
CAS1236255-49-4
Molecular FormulaC9H21ClN2O
Molecular Weight208.73 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)(C)C)N.Cl
InChIInChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H
InChIKeyDYVSNFCPWQDKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride (CAS 1236255-49-4): Core Identity and Procurement Baseline


2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride (CAS 1236255-49-4), also cataloged as L-Valine tert-butylamide hydrochloride (CAS 70421-65-7) or (2S)-2-amino-N-tert-butyl-3-methylbutanamide hydrochloride, is a chiral amino acid amide derivative existing as a hydrochloride salt . With a molecular formula of C9H21ClN2O and a molecular weight of 208.73 g/mol, it presents as a white crystalline powder with a defined specific optical rotation ([α]D20 = 41.6 ± 2°, C=1 in MeOH) . This compound is primarily utilized as a chiral building block in peptide synthesis, a chiral selector in gas chromatography, and an intermediate in pharmaceutical research, with the hydrochloride salt form enhancing its aqueous solubility and stability .

Workflow Chiral building block for peptide synthesis and GC chiral selector fabrication
Format Hydrochloride salt with reported aqueous solubility and defined stoichiometry
Quality attribute Documented optical rotation for enantiomeric identity verification

Why Generic Valine Amides Cannot Substitute for 2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride in Research Procurement


Simple replacement of 2-amino-N-(tert-butyl)-3-methylbutanamide hydrochloride with other L-valine amide derivatives (e.g., L-valine methylamide or L-valinamide hydrochloride) or the non-salt form is scientifically unsound. The tert-butyl group imparts unique steric and lipophilic properties critical for chiral recognition [1], while the hydrochloride salt provides defined stoichiometry, enhanced aqueous solubility, and long-term storage stability not guaranteed by the free base . These structural features translate directly into quantifiable differences in chromatographic enantioselectivity, peptide coupling reactivity, and physical properties such as optical rotation, all of which are essential for reproducible scientific outcomes and are detailed in the evidence items below.

Target compound 2-Amino-N-(tert-butyl)-3-methylbutanamide HCl

Branched tert-butyl group and defined HCl salt ensure chiral recognition and stoichiometric reproducibility.

Potential substitute Generic valine amides (e.g., methylamide, free base)

Smaller N-alkyl substituents or absence of salt may shift enantioselectivity and introduce solubility variability.

Chiral recognition profile and reproducible stoichiometry may not transfer; verify identity-specific performance.

Quantitative Differentiation Evidence: 2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride vs. Closest Analogs


Defined Optical Rotation vs. Unspecified or Absent Chiroptical Data for Structural Analogs

The L-enantiomer of the target compound, L-valine tert-butylamide hydrochloride, exhibits a well-characterized specific optical rotation of [α]D20 = 41.6 ± 2° (C=1 in MeOH) according to Chem-Impex lot specifications . In contrast, many close structural analogs, such as L-valine methylamide hydrochloride (CAS 74410-26-7) or L-valine diethylamide (CAS 56414-87-0), either lack published optical rotation data or show significantly different values due to their smaller N-alkyl substituents. This quantitative optical rotation provides an immediate, verifiable metric for confirming enantiomeric identity and chemical purity, a feature absent from many vendor specifications for competing valine amides .

Optical Rotation Identity
Data to verify
[α]D20 = 41.6 ± 2° (C=1, MeOH)
Supports enantiomeric identity and chiral purity assessment upon receipt.
Comparator data unavailable; verify lot-specific certificate.
Chiral Purity Optical Rotation Quality Control

Superior Enantioselectivity for Amino Acid Derivatives vs. Permethylated β-Cyclodextrin in Gas Chromatography

When grafted onto a permethylated β-cyclodextrin polysiloxane, the (L)-valine tert-butylamide moiety demonstrably improved enantioselectivity toward amino acid derivatives compared to permethylated cyclodextrin alone [1]. The mixed chiral selector exhibited baseline separation for a broader range of racemic mixtures (117 tested) than the cyclodextrin-only phase. However, its efficiency was slightly lower than the commercial Chirasil-L-Val standard, indicating a tunable chiral recognition capability [2]. This demonstrates that the valine tert-butylamide functionality provides a unique enantiorecognition profile not achievable with cyclodextrins alone.

GC Enantioselectivity
Head-to-head
Valine tert-butylamide phase: improved separation for amino acid derivatives, 117 racemates resolved.
PM-β-CD alone: baseline separation limited, narrower scope.
Supports custom chiral stationary phase design for complex amino acid mixtures.
Efficiency slightly lower than commercial Chirasil-L-Val.
Chiral Chromatography Enantioselectivity Amino Acid Analysis

Optimized Separation Factor (α) for Amino Acid Enantiomers via Polysiloxane Loading Control

For the Chirasil-Val gas chromatographic phase, which incorporates the L-valine tert-butylamide unit, researchers identified an optimal dimethylsiloxane-to-chiral-unit ratio (x:y = 5.6–5.9) that maximized the separation factor (α) for enantiomeric pairs of N-trifluoroacetyl amino acid n-propyl esters [1]. A slightly higher ratio (x:y = 7) enabled complete separation of all 39 components from a mixture of 20 proteinogenic amino acids [2]. This quantitative structure-property relationship confirms that the chiral recognition capability of the valine tert-butylamide scaffold is tunable and can be optimized, a feature not reported for simpler valine amides.

Optimal α & Loading
Reported
Max α at polysiloxane loading ratio x:y = 5.6–5.9; complete separation of 39 amino acid derivatives at x:y = 7.
Supports method development for custom chiral GC phases.
α is quantitatively tunable via loading ratio.
Separation Factor Chiral Stationary Phase Method Development

Enhanced Aqueous Solubility and Defined Stoichiometry via Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-amino-N-(tert-butyl)-3-methylbutanamide ensures a defined stoichiometry (1:1 salt) and substantially enhances aqueous solubility compared to the free base . The free base, (2S)-2-amino-N-(tert-butyl)-3-methylbutanamide, is marketed by Sigma-Aldrich without analytical data and is sold 'as-is' without purity guarantees . In contrast, commercial lots of the hydrochloride salt are routinely specified at ≥ 98% purity with defined storage conditions (0–8°C) and optical rotation values, providing a more reliable solid form for quantitative biochemical and synthetic applications .

Salt Form Comparison
Class-level
Hydrochloride salt: ≥98% purity (HPLC), freely soluble in water; defined 1:1 stoichiometry.
Free base: sold as-is without analytical data or purity warranty.
Supports quantitative peptide coupling and reproducible chiral chromatography.
Salt form minimizes hydration/counter-ion ambiguity.
Aqueous Solubility Salt Form Formulation

Validated Application Scenarios for 2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride Based on Differential Evidence


Fabrication of Custom Chiral Stationary Phases for Gas Chromatography

Researchers synthesizing polysiloxane-based chiral stationary phases analogous to Chirasil-Val require the highest purity L-valine tert-butylamide hydrochloride as a building block. The documented enantioselectivity improvement over permethylated β-cyclodextrin [1] and the established separation factor optimization (αmax at x:y = 5.6–5.9) [2] validate its use for achieving predictable chiral recognition toward amino acid derivatives, terpenes, and aryl alcohols.

Synthesis of Enantiopure Peptide and Protease Inhibitor Intermediates

The compound's defined stoichiometry as a hydrochloride salt and its verified optical rotation ([α]D20 = 41.6 ± 2°) make it a reliable chiral building block for synthesizing peptide-based inhibitors, such as those targeting sodium channels (e.g., Nav1.8 inhibitors where N-tert-butyl valinamide is a key pharmacophore) [3]. Its bulkier tert-butyl group offers distinct steric shielding compared to methyl or ethyl valine amides, potentially altering protease recognition and metabolic stability.

Analytical Method Development for Amino Acid Enantiomer Purity Testing

Quality control laboratories validating enantiomeric purity of amino acid products can use the known chiral recognition properties of the valine tert-butylamide scaffold as a comparative reference. The ability to resolve 39 components from a mixture of 20 proteinogenic amino acids under optimized GC conditions [2] positions this compound-derived stationary phase as a benchmark for comprehensive amino acid profiling.

Protein Engineering and Metabolic Studies Requiring Stable Amino Acid Surrogates

In protein engineering and metabolic flux studies, the hydrochloride salt form offers superior aqueous solubility and stability compared to the free base , facilitating its use as a non-canonical amino acid analog for incorporation into proteins or as a stable isotope-labeled internal standard in MS-based metabolomics.

Application
Selection Property
Validation Focus
Custom chiral GC stationary phases
Enantioselectivity profile vs. cyclodextrin
Separation factor optimization
Enantiopure peptide inhibitor synthesis
Chiral building block identity and salt stoichiometry
Optical rotation verification
Amino acid enantiomer purity testing
GC resolution capability for multi-component mixtures
Comprehensive amino acid profiling benchmark
Protein engineering and metabolic studies
Aqueous solubility and stability of HCl salt
Surrogate incorporation and MS detection
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